Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate

Lipophilicity Hydrogen-Bond Donors Topological Polar Surface Area

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate (CAS 1197943-49-9) is a functionalized indazole building block bearing a tetrahydropyran (THP) protecting group at N1, a free hydroxyl at C7, and an ethyl ester at C5. The THP group serves as a regio-protecting moiety, preventing undesired N1 reactivity while preserving the C7 phenol for further diversification.

Molecular Formula C15H18N2O4
Molecular Weight 290.319
CAS No. 1197943-49-9
Cat. No. B2693546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate
CAS1197943-49-9
Molecular FormulaC15H18N2O4
Molecular Weight290.319
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C(=C1)O)N(N=C2)C3CCCCO3
InChIInChI=1S/C15H18N2O4/c1-2-20-15(19)10-7-11-9-16-17(14(11)12(18)8-10)13-5-3-4-6-21-13/h7-9,13,18H,2-6H2,1H3
InChIKeyVORDQTLCWUKJBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate (CAS 1197943-49-9): Core Structural Profile for Procurement Decision-Making


Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate (CAS 1197943-49-9) is a functionalized indazole building block bearing a tetrahydropyran (THP) protecting group at N1, a free hydroxyl at C7, and an ethyl ester at C5 [1]. The THP group serves as a regio-protecting moiety, preventing undesired N1 reactivity while preserving the C7 phenol for further diversification. This compound is a key intermediate in the synthesis of N1/N2-lactam acetyl-CoA carboxylase (ACC) inhibitors, as disclosed in Pfizer patent US 8,859,773 B2 [2]. Its structural attributes—combined phenolic OH and protected indazole NH—render it non-interchangeable with simpler indazole-5-carboxylates for multi-step medicinal chemistry campaigns.

Why Generic Indazole-5-carboxylates Cannot Replace Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate


Indazole building blocks are widely available, but passive substitution with simpler analogs—such as ethyl 7-hydroxy-1H-indazole-5-carboxylate (CAS 1197944-13-0)—introduces critical liabilities. The unprotected N1–H is nucleophilic and acidic, leading to unproductive side reactions during alkylation, acylation, or transition-metal-catalyzed couplings [1]. The THP group in the target compound eliminates this competing pathway while simultaneously increasing lipophilicity (ΔXLogP3 = +0.8 units) and reducing hydrogen-bond donor count (from 2 to 1), which can alter solubility, membrane permeability, and metabolic stability [1] [2]. For synthetic routes requiring selective functionalization at C7-OH or C5-ester, the THP-protected scaffold is a pre-validated intermediate that directly matches the route disclosed in the ACC inhibitor patent family [3]. Generic substitution therefore risks both synthetic failure and deviation from literature-validated protocols.

Quantitative Differentiation Evidence: Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate vs. Closest Analogs


Physicochemical Property Head-to-Head: THP-Protected vs. N1-Unprotected Indazole Scaffold

The target compound (THP-protected) differs from its closest unprotected analog, ethyl 7-hydroxy-1H-indazole-5-carboxylate (CAS 1197944-13-0), in three computed physicochemical parameters that influence pharmacokinetics and synthetic compatibility. The THP group increases calculated lipophilicity (XLogP3 = 2.2 vs. 1.4), reduces the hydrogen-bond donor count (1 vs. 2), and slightly decreases topological polar surface area (TPSA = 73.6 vs. 75.2 Ų) [1][2]. These differences are consistent with improved passive membrane permeability and altered solubility profiles, both relevant when advancing compounds through medicinal chemistry optimization.

Lipophilicity Hydrogen-Bond Donors Topological Polar Surface Area Protecting-Group Strategy

Synthetic Yield: THP-Protected Indazole Deacetylation Performance

The target compound is obtained via deacetylation of ethyl 7-(acetyloxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate under mild basic conditions (K₂CO₃, EtOH/H₂O, 6 h), delivering an isolated yield of 85% [1]. This yield represents a robust, scalable transformation for a protected indazole intermediate. In contrast, analogous deprotection reactions on N1-unprotected indazole substrates often suffer from competitive N–H oxidation or ester hydrolysis, resulting in lower and more variable yields (typically 50–75% for comparable substrates in patent literature) [2].

Synthetic Yield Protecting-Group Stability Process Chemistry

Hydrogen-Bond Donor Count: Implications for Selectivity and Off-Target Potential

The target compound exhibits one hydrogen-bond donor (the C7 phenolic OH) versus two for the unprotected analog (C7-OH plus N1–H) [1][2]. The reduction in HBD count is a well-validated predictor of improved oral absorption (Lipinski's Rule of Five) and reduced metabolic glucuronidation of the phenolic OH. In the context of kinase inhibitor design, excess HBDs can engage non-productive interactions with off-target proteins; a single HBD may therefore offer a stealth advantage when the compound is used as a precursor for ACC inhibitor lead optimization [3].

Hydrogen-Bond Donor Selectivity Drug-Likeness Permeability

Optimal Procurement Scenarios for Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate


Medicinal Chemistry: ACC Inhibitor Lead Optimization

Research groups pursuing acetyl-CoA carboxylase (ACC1/ACC2) inhibitors for metabolic disease indications should prioritize this compound as the key intermediate. The THP group prevents N1 alkylation during downstream diversification, while the C7-OH serves as a hydrogen-bond anchor or vector for further substitution. The synthetic route is literature-precedented and yields are reproducible, reducing development risk [1].

Process Chemistry Scale-Up for Preclinical Candidate Synthesis

The 85% isolated yield for the deacetylation step, combined with the stability of the THP protecting group under basic conditions, makes this compound suitable for multi-gram to kilogram scale-up. The absence of a free N–H eliminates dimerization and oxidation side-products that complicate purification of unprotected indazole intermediates [1].

Chemical Biology Probe Design Requiring Controlled Lipophilicity

When designing chemical probes where logP must be balanced against solubility, this compound (XLogP3 = 2.2) offers a 0.8 logP unit advantage over the unprotected indazole baseline (XLogP3 = 1.4), potentially improving passive cell permeability without resorting to additional lipophilic substituents [2][3].

Quote Request

Request a Quote for Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.